H-Arg-Gly-OH HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

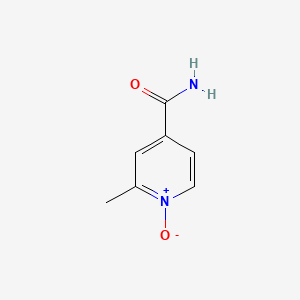

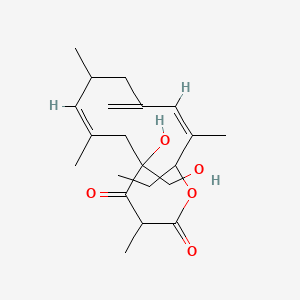

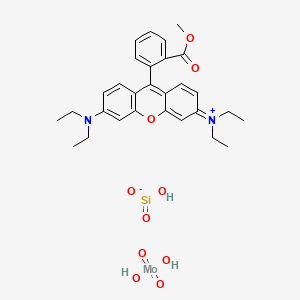

“H-Arg-Gly-OH HCl” is a dipeptide composed of the amino acids arginine (Arg) and glycine (Gly). It is a salt taste-enhancing dipeptide . The molecular weight is 267.72 and the chemical formula is C₈H₁₇N₅O₃ · HCl .

Synthesis Analysis

While specific synthesis methods for “H-Arg-Gly-OH HCl” were not found, general peptide synthesis methods can be applied. Peptides are typically synthesized by extending the peptide chain from the C-terminus . The amino groups are protected during the synthesis to prevent unwanted reactions . After the peptide bond formation, the protection groups are removed .

Physical And Chemical Properties Analysis

“H-Arg-Gly-OH HCl” has a molecular weight of 267.72 . Other specific physical and chemical properties were not found in the search results.

科学的研究の応用

Biomedical Applications: Tissue Engineering

Summary of Application

Tissue engineering is a field that aims to develop biological substitutes to restore, maintain, or improve tissue function. The Arginine-Glycine dipeptide is often used in the synthesis of hydrogels, which serve as scaffolds for cell growth and tissue formation .

Methods of Application

Hydrogels are formed by crosslinking polymers in the presence of the dipeptide, often using ionic interactions, covalent crosslinking, or thermal gelation. The dipeptide can enhance cell attachment and proliferation within the scaffold .

Results and Outcomes

Studies have shown that hydrogels incorporating Arginine-Glycine dipeptide can significantly improve cell viability and proliferation, making them suitable for various tissue engineering applications .

Biomedical Applications: Drug Delivery

Summary of Application

In drug delivery, the dipeptide is used to create hydrogels that can control the release of therapeutic agents .

Methods of Application

The dipeptide is integrated into alginate-based hydrogels that encapsulate drugs, allowing for sustained release over time. The release rate can be adjusted by modifying the hydrogel’s properties .

Results and Outcomes

These hydrogels have been effective in delivering a range of drugs, showing prolonged release profiles and maintaining drug stability .

Diagnostic Imaging

Summary of Application

In diagnostic imaging, peptides containing the Arginine-Glycine sequence are used to improve the targeting and delivery of imaging agents .

Methods of Application

The dipeptide can be conjugated to radiopharmaceuticals, enhancing their ability to target specific tissues or tumors for imaging purposes .

Results and Outcomes

Radiopharmaceuticals modified with the dipeptide have shown increased tumor uptake and retention, leading to clearer and more precise imaging results .

Biotechnology: 3D Bioprinting

Summary of Application

3D bioprinting is an innovative field where the dipeptide is used to create bioinks for the construction of complex tissue models .

Methods of Application

The dipeptide is incorporated into bioinks, which are then printed layer by layer to form three-dimensional structures that mimic natural tissues .

Results and Outcomes

The use of Arginine-Glycine dipeptide in bioinks has been shown to support the structural integrity and functionality of printed tissues .

Bioactive Peptides: Health Benefits

Summary of Application

Bioactive peptides, including those containing Arginine-Glycine, have been identified for their health benefits, such as antioxidative and antimicrobial properties .

Methods of Application

These peptides are often obtained through enzymatic hydrolysis of food proteins and can be used as dietary supplements or functional food ingredients .

Results and Outcomes

Research indicates that bioactive peptides can positively impact human health, contributing to improved cardiovascular, immune, and digestive system functions .

Biomedical Applications: Wound Healing

Summary of Application

The dipeptide plays a role in wound healing by promoting cell migration and proliferation, essential for tissue repair .

Methods of Application

It is used in the formulation of hydrogels and dressings that provide a moist environment and support the natural healing process .

Results and Outcomes

Studies have demonstrated that dressings containing the Arginine-Glycine dipeptide can accelerate wound closure and enhance the quality of the regenerated tissue .

This analysis provides a detailed overview of the diverse applications of “H-Arg-Gly-OH HCl” in scientific research, highlighting its versatility and potential in advancing various fields of study.

Food Science: Flavor Enhancement

Summary of Application

In food science, the dipeptide is recognized for its ability to enhance salt taste in various food products .

Methods of Application

The dipeptide is added to food formulations to improve flavor profiles, particularly in low-sodium products where it can compensate for the reduced saltiness .

Results and Outcomes

The addition of “H-Arg-Gly-OH HCl” has been shown to significantly enhance the salt taste in food products, allowing for healthier formulations with lower sodium content .

Peptide Synthesis: Selectivity Improvement

Summary of Application

The dipeptide serves as a target molecule in peptide synthesis, demonstrating the importance of selectivity in forming desired peptide bonds .

Methods of Application

During peptide synthesis, protecting groups are used to ensure selectivity, and the dipeptide “H-Arg-Gly-OH HCl” can be synthesized by carefully controlling reaction conditions to avoid unwanted dipeptide formations .

.

Analytical Chemistry: Enzyme Studies

Summary of Application

The dipeptide is used in the study of enzymes such as prolinase and non-specific dipeptidase, which are crucial for understanding metabolic pathways .

Methods of Application

Enzymatic assays involving “H-Arg-Gly-OH HCl” help in characterizing enzyme activity, specificity, and kinetics .

Results and Outcomes

These studies provide insights into enzyme mechanisms and can lead to the development of enzyme inhibitors or activators for therapeutic purposes .

These additional applications further illustrate the versatility of “H-Arg-Gly-OH HCl” in scientific research, spanning from food science to analytical chemistry and peptide synthesis.

Biomaterials: Collagen Stabilization

Summary of Application

The dipeptide is utilized in stabilizing collagen-model triple-helical peptides, which are important for developing novel biomaterials .

Methods of Application

Incorporation of nonnative amino acids or templates alongside the dipeptide can enhance the stability of the triple-helix structure for use under physiological conditions .

Results and Outcomes

This stabilization is crucial for the integrity of connective tissues and has applications in dissecting collagen-stabilizing forces and developing biomaterials .

Supramolecular Chemistry: Hydrogel Formation

Summary of Application

The dipeptide contributes to the formation of low-molecular weight nucleopeptide-based hydrogels, which are studied for their properties and modularity .

Methods of Application

Specific peptide self-assembly processes driven by the dipeptide can be optimized via chemical modifications to design supramolecular hydrogels .

Results and Outcomes

These hydrogels have potential applications in biotechnology, such as drug delivery and diagnostic tools for imaging .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJDXUKLQUTBSV-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg-Gly-OH HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。